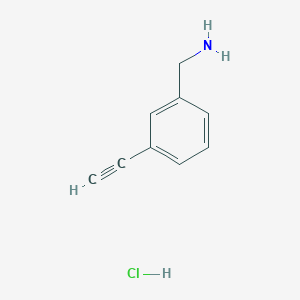

(3-Ethynylphenyl)methanamine hydrochloride

Description

Contextualization within Modern Organic Synthesis

Modern organic synthesis increasingly focuses on efficiency and molecular diversity. The principles of "click chemistry," for example, emphasize reactions that are high-yielding, wide in scope, and generate minimal byproducts. The terminal alkyne group of (3-Ethynylphenyl)methanamine (B591659) hydrochloride makes it an ideal participant in one of the most prominent click reactions: the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms a stable triazole ring, a common linker in various chemical applications.

Furthermore, the terminal alkyne is a key substrate in palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. This reaction forms a carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide, a fundamental transformation for constructing complex aromatic systems. The primary amine functionality also allows for a host of classical and modern synthetic transformations, including amidation, reductive amination, and the formation of Schiff bases, further expanding its synthetic utility.

Strategic Importance as a Multifunctional Building Block

The strategic value of (3-Ethynylphenyl)methanamine hydrochloride lies in its ability to act as a bifunctional linker or scaffold. The ethynyl (B1212043) and aminomethyl groups can be functionalized orthogonally, meaning one group can be reacted selectively without affecting the other. This allows for the stepwise and controlled assembly of complex molecules.

A notable application of this compound is in the field of medicinal chemistry, where it has been employed as a linker to conjugate bioactive molecules. For instance, in a 2021 study published in the Journal of Medicinal Chemistry, researchers utilized (3-ethynylphenyl)methanamine as part of a library of linkers for the synthesis of corrinated conjugates of the GLP-1R agonist exendin-4 (B13836491). acs.orgnih.govresearchgate.net The ethynyl group of the linker was reacted with an azido-modified peptide via copper-mediated alkyne-azide click chemistry to form a stable conjugate. acs.orgnih.govresearchgate.net This research highlights the compound's role in creating bioconjugates with modified pharmacological properties. acs.orgnih.govresearchgate.net

The general scheme for this type of conjugation is as follows:

The amine group of (3-Ethynylphenyl)methanamine is first coupled to a molecule of interest (e.g., a therapeutic agent).

The remaining terminal alkyne is then available for a "click" reaction with a second molecule containing an azide (B81097) group (e.g., a peptide or a targeting moiety).

This modular approach allows for the rapid generation of a library of compounds for biological evaluation.

Overview of Research Trajectories Involving the Compound

Research involving this compound and its free base form appears to be expanding, primarily driven by its utility in medicinal chemistry and drug discovery.

One significant research trajectory is its use as a linker in the development of novel therapeutics. As demonstrated in the study on exendin-4 conjugates, the compound can be used to connect different molecular entities, thereby creating new molecules with potentially enhanced properties. acs.orgnih.govresearchgate.net The rigidity of the phenylacetylene (B144264) unit can provide desirable spacing and conformational constraint in the resulting conjugates.

Another area of application is in the synthesis of novel heterocyclic compounds. The ethynyl and amine functionalities can be utilized in intramolecular cyclization reactions to form nitrogen-containing heterocycles, which are prevalent scaffolds in many biologically active compounds. While specific examples directly utilizing this compound for the synthesis of complex heterocycles like isoquinolines are not yet prominent in the literature, the potential for such applications is clear based on established synthetic methodologies.

Furthermore, patent literature indicates the use of this compound as a reactant in the synthesis of bicyclopentane derivatives, which are being investigated for their potential therapeutic applications. google.com This suggests its role as a key building block in the exploration of new chemical space for drug discovery.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3-ethynylphenyl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N.ClH/c1-2-8-4-3-5-9(6-8)7-10;/h1,3-6H,7,10H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMTSZKAZOUNSAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=CC(=C1)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1162257-52-4 | |

| Record name | (3-ethynylphenyl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Ethynylphenyl Methanamine Hydrochloride

Established Synthetic Pathways to the Core Molecular Structure

The creation of the (3-ethynylphenyl)methanamine (B591659) core structure is primarily achieved through two established and reliable synthetic routes: the reductive amination of 3-ethynylbenzaldehyde (B1333185) and the catalytic hydrogenation of 3-ethynylbenzonitrile. Both pathways begin with a precursor molecule already containing the critical 3-ethynylphenyl scaffold.

One of the most common methods is reductive amination . libretexts.org This process involves the reaction of 3-ethynylbenzaldehyde with an amine source, such as ammonia, to form an intermediate imine. bu.edu This imine is then reduced in situ to the desired primary amine, (3-ethynylphenyl)methanamine. bu.edu A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) derivatives being particularly effective. masterorganicchemistry.com Mild reducing agents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are often preferred because they are chemoselective, reducing the imine intermediate without affecting the starting aldehyde. masterorganicchemistry.comorganic-chemistry.org This one-pot procedure is highly valued for its operational simplicity and efficiency. bu.edu

An alternative and equally viable pathway is the catalytic hydrogenation of 3-ethynylbenzonitrile . The nitrile group (-C≡N) can be selectively reduced to a primary amine (-CH₂NH₂) using catalytic hydrogenation. researchgate.net This transformation typically employs heterogeneous catalysts, such as palladium on carbon (Pd/C) or Raney nickel, under a hydrogen atmosphere. researchgate.nettcichemicals.com The reaction conditions, including pressure, temperature, and solvent, must be carefully controlled to achieve high selectivity for the primary amine and prevent side reactions, such as the hydrogenolysis of the benzylamine (B48309) product. researchgate.net

Once the free base, (3-ethynylphenyl)methanamine, is synthesized through either route, it is converted to its hydrochloride salt. This is typically achieved by treating a solution of the amine with hydrochloric acid, leading to the precipitation of the more stable and crystalline (3-Ethynylphenyl)methanamine hydrochloride salt. derpharmachemica.com

Precursor Synthesis and Optimization

This powerful carbon-carbon bond-forming reaction typically involves the coupling of a terminal alkyne (like trimethylsilylacetylene, which acts as a protected form of acetylene) with an aryl halide (e.g., 3-bromobenzaldehyde (B42254) or 3-iodobenzonitrile). The reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. acs.orghes-so.ch After the coupling reaction, the silyl (B83357) protecting group is easily removed under basic conditions, such as with potassium carbonate in methanol (B129727), to yield the terminal alkyne precursor. mdpi.com

Optimization of the Sonogashira coupling is crucial for maximizing the yield of these precursors. Key parameters that are often fine-tuned include the choice of palladium catalyst and ligands, the copper source, the base, the solvent, and the reaction temperature. The goal is to achieve a high turnover number and turnover frequency from the catalyst while minimizing side reactions, most notably the homocoupling of the terminal alkyne (Glaser coupling), which can be promoted by the copper co-catalyst. wikipedia.org

Innovative Methodologies for Enhanced Yield and Purity

Recent advances in synthetic chemistry have focused on developing more efficient, sustainable, and scalable methods for synthesizing compounds like this compound. These innovations center on catalysis, solvent systems, and process design.

Catalysis is at the heart of the synthesis, influencing both the precursor formation and the final functional group transformations. In the context of the Sonogashira coupling for precursor synthesis, significant research has been directed toward developing highly active and stable catalyst systems.

Palladium Catalysts: Modern systems often employ sophisticated phosphine (B1218219) ligands that stabilize the palladium center and facilitate the catalytic cycle. For instance, the use of cataCXium A with a Pd(CH₃CN)₂Cl₂ precursor has been shown to be effective. nih.gov A major advancement is the development of heterogeneous catalysts, such as palladium single-atom catalysts (SACs) supported on materials like nitrogen-doped carbon (Pd₁@NC). acs.orghes-so.ch These SACs offer the benefits of high metal utilization, selectivity comparable to homogeneous systems, and straightforward recovery and reuse, which is advantageous for both cost and sustainability. hes-so.ch

Copper-Free Systems: To circumvent the issue of Glaser homocoupling, copper-free Sonogashira protocols have been developed. wikipedia.org These methods rely on highly efficient palladium catalysts that can operate without the copper co-catalyst, thereby improving the purity of the desired aryl alkyne precursor. nih.gov

Hydrogenation Catalysts: For the nitrile reduction pathway, catalysts beyond traditional Pd/C are being explored. Manganese complexes, for example, have been reported as effective catalysts for the hydrogenation of nitriles under milder conditions. tcichemicals.com

The table below compares different catalytic systems used in Sonogashira coupling reactions relevant to precursor synthesis.

| Catalyst System | Base | Solvent | Temperature | Key Feature |

| Pd(CH₃CN)₂Cl₂ / cataCXium A | Cs₂CO₃ | 2-MeTHF | Room Temp. | Copper-free and amine-free conditions in a green solvent. nih.gov |

| Pd₁@NC (heterogeneous) | NEt₃ | MeCN | 353 K | Reusable single-atom catalyst with high stability. acs.orghes-so.ch |

| Pd/C (heterogeneous) | DABCO | MeOH | 80 °C | Ligand-free conditions suitable for continuous flow. researchgate.net |

The choice of solvent is a critical parameter that can dramatically influence reaction rates, yields, and selectivity, particularly in transition-metal-catalyzed reactions like the Sonogashira coupling. lucp.net The solvent must effectively dissolve a diverse range of components, including the often lipophilic aryl halide, the palladium complex, the base, and various intermediates. lucp.net

Historically, polar aprotic solvents such as DMF have been widely used. nih.gov However, due to toxicity concerns, research has shifted towards more benign alternatives. Studies have shown that non-polar solvents like toluene (B28343) can be highly effective, sometimes outperforming polar options. lucp.net More recently, "green" solvents derived from renewable resources, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), have been successfully implemented in Sonogashira reactions, offering a more sustainable approach without compromising efficiency. nih.gov For heterogeneous catalysts, solvents like acetonitrile (B52724) and ethanol (B145695) have also demonstrated good performance. acs.org

The following table outlines the impact of different solvent types on the Sonogashira coupling reaction.

| Solvent Type | Examples | Impact on Reaction |

| Polar Aprotic | DMF, Acetonitrile (MeCN) | Traditionally used, but DMF has toxicity concerns; MeCN shows good performance with SACs. acs.orgnih.gov |

| Non-Polar | Toluene, 1,4-Dioxane | Often provides high yields, especially with specific catalyst systems. lucp.net |

| Ethers | THF, 2-MeTHF | 2-MeTHF is a favored green solvent, enabling efficient copper-free reactions at room temperature. nih.gov |

| Alcohols | Methanol (MeOH), Ethanol | Effective in certain systems, particularly for continuous-flow processes. acs.orgresearchgate.net |

Continuous-flow synthesis is emerging as a powerful technology for the production of chemical intermediates and active pharmaceutical ingredients. researchgate.netnih.gov This approach offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for automated, scalable production. researchgate.net

The synthesis of the aryl alkyne precursors for (3-Ethynylphenyl)methanamine is particularly well-suited to flow chemistry. researchgate.net Packed-bed reactors containing a heterogeneous catalyst, such as Pd/C, can be used to perform Sonogashira-type couplings (specifically Heck-Cassar couplings) under ligand-free conditions. researchgate.net Reactants are continuously pumped through the heated catalyst bed, and the product is collected at the outlet. This methodology allows for precise control over reaction parameters like residence time, temperature, and pressure, leading to quantitative production of the desired alkyne. researchgate.net

Similarly, the conversion of phenols to aryl amines has been successfully demonstrated in integrated packed-bed flow systems, suggesting that the final amination step could also be adapted to a continuous process. researchgate.netnih.gov The exploration of end-to-end continuous synthesis represents a significant step towards more efficient and sustainable manufacturing of this compound.

Strategic Applications in Complex Organic Molecule Synthesis

Design and Construction of Novel Carbon Skeletons and Heterocyclic Systems

The dual functionality of (3-Ethynylphenyl)methanamine (B591659) hydrochloride provides a powerful platform for the construction of intricate molecular architectures. The terminal alkyne is amenable to a variety of coupling reactions, such as the Sonogashira coupling, which facilitates the formation of carbon-carbon bonds. This allows for the extension of the carbon skeleton by introducing aryl, vinyl, or other alkynyl groups.

In the realm of heterocyclic synthesis, the aminomethyl group serves as a key nucleophile or can be transformed into other functional groups to drive cyclization reactions. For instance, derivatives of 3-ethynylbenzylamine have been utilized in the synthesis of complex heterocyclic systems such as quinazolines. In one patented example, 3-ethynylbenzylamine is reacted with a substituted quinazoline (B50416) derivative to introduce the ethynylbenzyl moiety, a key structural component for the biological activity of the final molecule. This highlights its role in building complex, fused heterocyclic scaffolds.

Table 1: Application in Heterocyclic Synthesis

| Starting Material | Reagent | Product | Application |

|---|

Role as a Key Intermediate in Multi-Step Synthesis

(3-Ethynylphenyl)methanamine serves as a crucial intermediate in the multi-step synthesis of complex biomolecules and pharmaceutical conjugates. Its utility lies in its ability to act as a bifunctional linker, connecting different molecular fragments. The aminomethyl group can be readily acylated or alkylated, while the ethynyl (B1212043) group is reserved for subsequent transformations, often in the final steps of a synthetic sequence.

A notable application is in the field of bioconjugation, where it has been used as a linker to attach therapeutic peptides to other molecules. In the synthesis of corrinated conjugates of the GLP-1R agonist Exendin-4 (B13836491), (3-Ethynylphenyl)methanamine was employed to create a rigid linker between the peptide and a dicyanocobinamide (Cbi) moiety. nih.govacs.org The synthesis involved the initial reaction of the amine with an activated Cbi derivative, followed by the conjugation of the resulting alkyne-functionalized molecule to an azide-modified peptide. nih.govacs.org This strategic use as an intermediate allows for the precise and efficient assembly of complex, multi-component therapeutic agents.

Table 2: Role as a Linker in Multi-Step Synthesis

| Step | Reactants | Product | Purpose |

|---|---|---|---|

| 1 | Dicyanocobinamide (activated) | Alkyne-functionalized Cbi | Introduction of the alkyne handle for click chemistry |

Integration into Multicomponent Reaction Sequences

Multicomponent reactions (MCRs) are highly efficient chemical transformations in which three or more reactants combine in a single step to form a complex product. The structure of (3-Ethynylphenyl)methanamine makes it an ideal candidate for integration into such reaction sequences. The terminal alkyne is a key functional group for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of a "click" reaction, which is often considered a type of multicomponent reaction.

In the aforementioned synthesis of Exendin-4 conjugates, the final step is a CuAAC reaction. nih.govacs.org This reaction brings together the alkyne-functionalized intermediate, derived from (3-Ethynylphenyl)methanamine, and the azide-modified peptide to form a stable triazole linkage. nih.govacs.org This demonstrates the seamless integration of this building block into a powerful and efficient multicomponent strategy for the construction of complex bioconjugates. The reliability and specificity of the click reaction, enabled by the ethynyl group of (3-Ethynylphenyl)methanamine, are critical for the success of such synthetic strategies, especially when dealing with large and sensitive biomolecules.

Table 3: Integration in a Multicomponent (Click Chemistry) Reaction

| Reaction Type | Component 1 | Component 2 | Catalyst | Product Linkage |

|---|

Application in Medicinal Chemistry Research: Precursor for Biologically Relevant Scaffolds

Utilization in Ion Channel Modulator Synthesis, Specifically Kv7.2 Enhancers

The compound is notably utilized in the synthesis of modulators for Kv7 potassium channels, which are voltage-gated potassium channels critical for regulating neuronal excitability. nih.gov The activation of these channels can prevent excessive neuronal firing, making them a key target for treating conditions like epilepsy. nih.govnih.gov

The design of Kv7.2 enhancers often draws inspiration from the structure of existing activators like retigabine (B32265). nih.gov A common strategy involves modifying the core structure of retigabine to improve potency, selectivity, and metabolic stability. nih.gov The (3-ethynylphenyl)methanamine (B591659) hydrochloride scaffold offers a versatile platform for these modifications. The ethynyl (B1212043) group, for instance, can be used to introduce various substituents through click chemistry or other coupling reactions, allowing for the exploration of a wide chemical space. The primary amine provides a convenient handle for amide bond formation or other functionalizations to interact with key residues in the channel's binding pocket. nih.gov Molecular modeling and docking studies are often employed to guide the design of new derivatives, aiming to optimize interactions with key amino acid residues within the Kv7.2 channel, such as Trp236, Phe305, and Leu299. nih.gov

The synthesis of Kv7.2 enhancers from (3-ethynylphenyl)methanamine hydrochloride typically involves multi-step reaction sequences. A common approach is to couple the aminomethyl group with a carboxylic acid or an activated carbonyl compound to form an amide linkage. This is often followed by modification of the ethynyl group. For example, Sonogashira coupling can be employed to attach various aryl or heteroaryl groups to the ethynyl moiety, leading to a diverse range of derivatives. The specific synthetic route is tailored to achieve the desired final compound with optimal properties for Kv7.2 channel activation.

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of Kv7.2 enhancers. By systematically modifying the structure of derivatives synthesized from this compound and evaluating their biological activity, researchers can identify key structural features required for optimal channel modulation.

For instance, SAR studies have shown that the nature of the substituent on the phenyl ring and the type of group attached to the aminomethyl nitrogen can significantly impact the compound's efficacy and selectivity for different Kv7 channel subtypes. researchgate.net The data from these studies helps in refining the design of new compounds with improved therapeutic potential.

Table 1: Illustrative SAR Data for Kv7.2 Enhancers

| Compound | R1 Group (on Phenyl Ring) | R2 Group (on Amine) | EC50 (µM) for Kv7.2 Activation |

| Lead Compound | Ethynyl | H | 1.2 |

| Derivative 1 | Phenyl (from ethynyl) | Acetyl | 0.8 |

| Derivative 2 | 4-Fluorophenyl (from ethynyl) | Cyclopropylcarbonyl | 0.5 |

| Derivative 3 | Thienyl (from ethynyl) | H | 2.1 |

This table is for illustrative purposes and does not represent actual experimental data.

General Contributions as a Lead Compound or Intermediate in Drug Discovery Pipelines

Beyond its specific application in Kv7.2 modulator synthesis, this compound serves as a valuable lead compound and intermediate in broader drug discovery efforts. mdpi.com A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better. jetir.org The structural features of this compound make it an attractive starting point for the development of new drugs targeting a variety of biological targets. mdpi.com Its ability to be readily modified allows for the creation of compound libraries for high-throughput screening, accelerating the identification of new drug candidates. jetir.org

Role in the Synthesis of Targeted Therapeutic Agents for Neurological Disorders

The versatility of this compound extends to the synthesis of various therapeutic agents for neurological disorders beyond epilepsy. mdpi.com The ability to fine-tune the structure of its derivatives allows for the targeting of different receptors and enzymes implicated in the pathophysiology of these complex diseases. nih.gov

Given its successful application in the development of Kv7.2 enhancers, this compound remains a key building block in ongoing epilepsy research. nih.gov The development of new antiepileptic drugs is focused on improving efficacy for treatment-resistant epilepsy and reducing the side effects associated with current medications. frontiersin.org By serving as a scaffold for novel molecular designs, this compound contributes to the exploration of new mechanisms of action and the development of next-generation antiepileptic therapies.

Precursor for Pain Management Compound Synthesis

Research into novel analgesics has identified this compound as a key starting material for the synthesis of a new class of potential pain management compounds. Specifically, it is utilized in the creation of urea (B33335) derivatives incorporating a bicyclo[1.1.1]pentane (BCP) moiety. The BCP scaffold is of high interest in modern medicinal chemistry as it can act as a bioisostere for a phenyl ring, often improving physicochemical properties such as solubility and metabolic stability thieme-connect.comnih.govresearchgate.netbldpharm.com.

In a patented synthetic route, this compound is reacted with a suitable isocyanate, such as 3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-isocyanate, or by reacting the amine with 1,1'-carbonyldiimidazole (B1668759) followed by the addition of another amine, to form the corresponding urea derivative google.com. An exemplary synthesis involves the reaction of this compound with 1,1'-carbonyldiimidazole to generate an activated intermediate, which then reacts with an amine like 3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-amine to yield the final urea compound google.com. These compounds are being investigated for their potential to modulate pathways involved in pain perception. The patent highlights that aberrant activity of KCNQ2 potassium channels is linked to pain, suggesting a possible mechanism of action for these novel derivatives google.com.

Table 1: Synthesis of Potential Pain Management Compounds

| Precursor | Reagent(s) | Resulting Scaffold | Therapeutic Target (Proposed) |

|---|

Synthesis of Migraine-Related Chemical Entities

The same class of bicyclo[1.1.1]pentane urea derivatives synthesized from this compound is also under investigation for the treatment of migraine google.com. Migraine pathophysiology is complex, involving pathways such as the calcitonin gene-related peptide (CGRP) system. The development of small molecule CGRP antagonists, known as 'gepants', has been a major focus in migraine research. The structural motifs of the compounds derived from this compound are consistent with those explored in modern CNS drug discovery programs.

The synthesis follows the same urea formation chemistry described for pain compounds, highlighting the utility of this compound in creating libraries of compounds for screening against various neurological targets. The patent application suggests these novel derivatives could be effective in controlling spreading depression, a wave of cellular depolarization associated with migraine aura google.com.

Table 2: Synthesis of Potential Migraine-Related Compounds

| Precursor | General Reaction | Resulting Chemical Entity | Therapeutic Application |

|---|

Compound Design for Tinnitus Research

Tinnitus, the perception of sound without an external source, is a challenging condition with limited therapeutic options. Research has indicated a link between tinnitus and the dysregulation of certain ion channels, including KCNQ2 channels, within the auditory system google.com. This provides a rationale for exploring modulators of these channels as potential treatments.

This compound serves as a precursor for the synthesis of the aforementioned bicyclo[1.1.1]pentane urea derivatives, which are also being explored for their potential application in tinnitus google.com. The synthetic strategy remains consistent, demonstrating an efficient approach to generating novel chemical entities for this underserved area of neuroscience. The underlying hypothesis is that by modulating aberrant neuronal activity in auditory pathways through channels like KCNQ2, these compounds could alleviate the symptoms of tinnitus google.com.

Table 3: Synthesis of Compounds for Tinnitus Research

| Precursor | Synthetic Approach | Resulting Scaffold | Proposed Target Pathway |

|---|

Modulator Synthesis for Other Central and Peripheral Nervous System Pathways

The utility of this compound extends beyond the specific applications of pain, migraine, and tinnitus, serving as a versatile precursor for modulators of other central and peripheral nervous system (CNS/PNS) pathways. The urea functionality is a key structural element in many biologically active compounds targeting the CNS, as it can form critical hydrogen bonds with biological targets thieme-connect.com.

The incorporation of the bicyclo[1.1.1]pentane (BCP) group, facilitated by precursors like this compound, is a modern strategy in CNS drug design to improve drug-like properties researchgate.netbldpharm.comresearchgate.netnih.gov. Replacing traditional aromatic rings with saturated, rigid scaffolds like BCP can lead to improved solubility, metabolic stability, and a better pharmacokinetic profile, which are crucial for drugs targeting the brain nih.govnih.gov. The novel urea derivatives synthesized from this precursor could therefore be explored for activity in a wide range of neurological and psychiatric disorders where targets are amenable to modulation by small molecules with these structural features.

Stereochemical Considerations in Syntheses Involving 3 Ethynylphenyl Methanamine Hydrochloride

Strategies for Chiral Induction and Control in Derivatization

Chiral induction in the derivatization of (3-Ethynylphenyl)methanamine (B591659) typically involves the use of chiral auxiliaries, reagents, or catalysts to influence the stereochemical outcome of a reaction. These strategies aim to create a diastereomeric interaction that favors the formation of one stereoisomer over the other.

One common approach is the use of chiral auxiliaries . These are chiral molecules that are temporarily incorporated into the substrate, directing the stereochemistry of a subsequent reaction. After the desired transformation, the auxiliary is removed. For a primary amine like (3-ethynylphenyl)methanamine, a chiral auxiliary could be a chiral carboxylic acid or a derivative that forms a temporary amide linkage. The steric hindrance and electronic properties of the auxiliary then guide the approach of incoming reagents to one face of the molecule, leading to a diastereoselective reaction.

Chiral reagents are another tool for controlling stereochemistry. In this strategy, a stoichiometric amount of a chiral reagent is used to effect a transformation. For instance, in the reduction of a ketone precursor to (3-ethynylphenyl)methanamine, a chiral reducing agent such as a borane (B79455) complexed with a chiral ligand (e.g., Corey-Bakshi-Shibata catalyst) can deliver a hydride to one face of the carbonyl group preferentially, resulting in an enantiomerically enriched product.

Catalytic asymmetric synthesis represents a highly efficient method for chiral induction, where a small amount of a chiral catalyst generates a large quantity of a single enantiomer. For the synthesis of derivatives of (3-ethynylphenyl)methanamine, chiral catalysts can be employed in various reactions. For example, a chiral phosphoric acid could catalyze the enantioselective Friedel-Crafts reaction of an imine derived from (3-ethynylphenyl)methanamine, leading to the formation of α-tetrasubstituted methanamines with high enantiomeric excess. nih.gov The catalyst creates a chiral environment around the reacting species, lowering the activation energy for the formation of one enantiomer.

A hypothetical example of chiral induction in the derivatization of (3-ethynylphenyl)methanamine is presented in the table below, illustrating the potential outcomes with different catalytic systems.

| Catalyst System | Reaction Type | Product Diastereomeric/Enantiomeric Excess (de/ee) |

| Rh(I)/(S)-BINAP | Asymmetric Hydrogenation of Enamine | 95% ee |

| Chiral Phosphoric Acid | Asymmetric Aza-Friedel-Crafts | 92% ee |

| (R)-CBS Catalyst | Asymmetric Reduction of Ketoxime Ether | 88% ee |

Methodologies for Diastereomer and Enantiomer Separation

When a synthesis does not proceed with perfect stereoselectivity, or when a racemic mixture is intentionally prepared, methods for the separation of stereoisomers are essential. For derivatives of (3-ethynylphenyl)methanamine, several chromatographic and crystallization-based techniques are applicable.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used and have shown broad applicability in the separation of a diverse range of chiral compounds, including primary amines. chromatographyonline.comscirp.org

The choice of the mobile phase, which typically consists of a non-polar solvent like hexane (B92381) and a polar modifier such as an alcohol, is crucial for achieving optimal separation. nih.gov The interactions between the enantiomers, the CSP, and the mobile phase are complex and can involve hydrogen bonding, dipole-dipole interactions, and steric effects. For primary amines like (3-ethynylphenyl)methanamine derivatives, acidic or basic additives are often included in the mobile phase to improve peak shape and resolution by suppressing the ionization of the amine or interacting with the stationary phase.

The following table provides illustrative examples of chiral HPLC conditions for the separation of enantiomers of a hypothetical N-acylated derivative of (3-ethynylphenyl)methanamine, based on common practices for similar aromatic amines.

| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) Enantiomer 1 | Retention Time (min) Enantiomer 2 | Resolution (Rs) |

| Chiralpak AD-H | Hexane/Isopropanol (90:10) + 0.1% TFA | 1.0 | 8.5 | 10.2 | 2.1 |

| Chiralcel OD-H | Hexane/Ethanol (B145695) (85:15) + 0.1% DEA | 0.8 | 12.1 | 14.5 | 1.9 |

| Lux Cellulose-2 | Acetonitrile (B52724)/Methanol (B129727) (50:50) + 0.1% NH4OH | 1.2 | 6.3 | 7.8 | 2.5 |

Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative to HPLC for chiral separations, offering advantages such as faster analysis times and reduced consumption of organic solvents. chromatographyonline.com SFC typically uses supercritical carbon dioxide as the main component of the mobile phase, often with a polar co-solvent (modifier) such as methanol or ethanol. The principles of separation are similar to those in HPLC, relying on differential interactions between the enantiomers and a chiral stationary phase.

For the separation of primary amines and their derivatives, polysaccharide-based CSPs are also highly effective in SFC. The composition of the modifier and the presence of additives play a significant role in achieving selectivity and good peak shapes. The lower viscosity of the supercritical fluid mobile phase allows for higher flow rates without a significant increase in backpressure, leading to rapid separations.

A representative SFC screening for the enantioseparation of a derivative of (3-ethynylphenyl)methanamine is outlined in the table below, demonstrating the influence of different modifiers on the separation.

| Chiral Stationary Phase | Modifier | Additive | Back Pressure (bar) | Temperature (°C) | Separation Factor (α) |

| Chiralpak IA | Methanol | 0.1% Diethylamine | 150 | 40 | 1.5 |

| Chiralpak IB | Ethanol | 0.1% Trifluoroacetic Acid | 150 | 35 | 1.3 |

| Chiralcel OJ-H | Isopropanol | 0.1% Ammonium (B1175870) Hydroxide | 120 | 45 | 1.6 |

Chiral crystallization is a classical yet powerful method for the separation of enantiomers on a large scale. This technique relies on the formation of diastereomeric salts between the racemic amine and a chiral resolving agent, typically a chiral acid. google.com The resulting diastereomeric salts have different physical properties, including solubility, which allows for their separation by fractional crystallization. gavinpublishers.com

For (3-Ethynylphenyl)methanamine, common chiral resolving agents include tartaric acid and its derivatives (such as dibenzoyltartaric acid and di-p-toluoyltartaric acid), mandelic acid, and camphorsulfonic acid. nih.govgoogle.commdpi.com The choice of resolving agent and solvent is critical and is often determined through empirical screening. The less soluble diastereomeric salt will crystallize from the solution, leaving the more soluble one in the mother liquor. The desired enantiomer can then be recovered by treating the isolated diastereomeric salt with a base to liberate the free amine.

The efficiency of a chiral crystallization resolution can be evaluated based on the yield and the enantiomeric excess of the isolated product. The table below presents hypothetical data for the resolution of racemic (3-ethynylphenyl)methanamine with different chiral acids.

| Chiral Resolving Agent | Solvent | Yield of Diastereomeric Salt (%) | Enantiomeric Excess of Recovered Amine (%) |

| (R,R)-Tartaric Acid | Methanol | 45 | 98 |

| (S)-Mandelic Acid | Ethanol | 40 | 95 |

| (1R)-(-)-10-Camphorsulfonic Acid | Isopropanol | 38 | 92 |

Development of Stereoselective Synthetic Routes

The most efficient approach to obtaining enantiomerically pure compounds is through stereoselective synthesis, which avoids the need for resolving a racemic mixture and the inherent loss of at least 50% of the material. The development of such routes for (3-ethynylphenyl)methanamine and its derivatives is an active area of research.

Asymmetric synthesis can be achieved through various strategies, including the use of chiral substrates, chiral reagents, or chiral catalysts, as discussed in section 6.1. A key focus in modern synthetic chemistry is the development of catalytic asymmetric methods due to their atom economy and efficiency. For example, the asymmetric reduction of a corresponding imine or ketone precursor is a common strategy. Catalytic transfer hydrogenation using a chiral ruthenium or rhodium complex can provide access to enantiomerically enriched (3-ethynylphenyl)methanamine.

Another approach involves the use of biocatalysis. Enzymes such as transaminases can be engineered to exhibit high enantioselectivity in the conversion of a ketone to the corresponding amine. This method offers the advantages of mild reaction conditions and high stereocontrol.

The development of a stereoselective route requires careful consideration of the reaction mechanism and the factors that control the stereochemical outcome. The choice of catalyst, solvent, temperature, and other reaction parameters can all have a significant impact on the enantioselectivity of the transformation. The ultimate goal is to design a synthetic pathway that is not only highly stereoselective but also practical, scalable, and economically viable.

Advanced Analytical Methodologies for Research on 3 Ethynylphenyl Methanamine Hydrochloride and Its Derivatives

Spectroscopic Characterization in Complex Reaction Systems (e.g., NMR, IR, MS)

Spectroscopic methods are indispensable for elucidating the molecular structure of (3-Ethynylphenyl)methanamine (B591659) hydrochloride and for tracking its formation in real-time within complex reaction mixtures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic arrangement within a molecule. For (3-Ethynylphenyl)methanamine hydrochloride, both ¹H and ¹³C NMR are crucial for structural confirmation.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each type of proton. The aromatic protons will appear as a complex multiplet pattern in the range of 7.3-7.6 ppm. The benzylic protons of the methanamine group (-CH₂NH₃⁺) would likely appear as a singlet or a broad singlet around 4.1 ppm, shifted downfield due to the adjacent ammonium (B1175870) group. The ethynyl (B1212043) proton (-C≡CH) is expected to be a sharp singlet around 3.1 ppm. The protons of the ammonium group (-NH₃⁺) would likely present as a broad singlet at a variable chemical shift, depending on the solvent and concentration, typically in the 8.5-9.0 ppm range in DMSO-d₆.

¹³C NMR: The carbon NMR spectrum provides information on the carbon framework. The two sp-hybridized carbons of the ethynyl group are expected to have characteristic shifts around 83 ppm (quaternary carbon) and 77 ppm (terminal CH). The aromatic carbons will resonate in the 129-135 ppm region, with the carbon attached to the ethynyl group appearing at a slightly different shift from the others. The benzylic carbon (-CH₂) is anticipated around 42 ppm.

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~8.7 | br s | -NH₃⁺ |

| ¹H | ~7.4-7.6 | m | Ar-H |

| ¹H | ~4.1 | s | -CH₂- |

| ¹H | ~3.1 | s | -C≡CH |

| ¹³C | ~135 | s | Ar-C (ipso to CH₂NH₃⁺) |

| ¹³C | ~129-133 | d | Ar-CH |

| ¹³C | ~122 | s | Ar-C (ipso to C≡CH) |

| ¹³C | ~83 | s | -C≡CH |

| ¹³C | ~77 | d | -C≡CH |

| ¹³C | ~42 | t | -CH₂- |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. For this compound, key vibrational frequencies would confirm its structure. A sharp, weak absorption around 3300 cm⁻¹ is characteristic of the ≡C-H stretch of the terminal alkyne. The C≡C triple bond stretch would appear as a weak to medium absorption around 2110 cm⁻¹. The N-H stretching vibrations of the primary ammonium salt (-NH₃⁺) are expected as a broad band in the 2800-3100 cm⁻¹ region. Aromatic C-H stretches typically appear just above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic ring are observed in the 1450-1600 cm⁻¹ range.

Characteristic IR Absorption Frequencies

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| ≡C-H Stretch | ~3300 | Sharp, Weak |

| N-H Stretch (-NH₃⁺) | 2800-3100 | Broad, Strong |

| Aromatic C-H Stretch | >3000 | Variable |

| C≡C Stretch | ~2110 | Weak-Medium |

| Aromatic C=C Stretch | 1450-1600 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For the free base, (3-Ethynylphenyl)methanamine, electron ionization (EI) would likely show a molecular ion peak [M]⁺ at m/z 131. A prominent fragmentation pathway for benzylic amines is the cleavage of the bond beta to the aromatic ring, leading to the formation of a stable tropylium-like ion or a benzylic cation. The base peak is often the iminium ion resulting from alpha-cleavage, which for this compound would be [M-1]⁺ at m/z 130. Another significant fragment would be the benzyl (B1604629) cation at m/z 91, resulting from the loss of the aminomethyl group.

Predicted Key Mass Spectrometry Fragments for (3-Ethynylphenyl)methanamine

| m/z | Proposed Fragment | Significance |

|---|---|---|

| 131 | [C₉H₉N]⁺ | Molecular Ion |

| 130 | [C₉H₈N]⁺ | [M-H]⁺, often the base peak for primary amines |

| 115 | [M-NH₂]⁺ | Loss of the amino group |

| 102 | [C₈H₆]⁺ | Loss of the CH₂NH group |

Chromatographic Analysis for Reaction Monitoring and Purification Optimization (e.g., GC, LC)

Chromatographic techniques are vital for separating the target compound from starting materials, byproducts, and catalysts, both for analytical monitoring and preparative purification.

Liquid Chromatography (LC)

High-Performance Liquid Chromatography (HPLC) is a powerful tool for monitoring the progress of reactions that produce (3-Ethynylphenyl)methanamine and for optimizing its purification. A reversed-phase HPLC method is generally suitable for aromatic amines.

Reaction Monitoring: The synthesis of this compound, potentially via a Sonogashira coupling followed by reduction, can be monitored by taking aliquots from the reaction mixture and analyzing them by HPLC. The disappearance of starting materials and the appearance of the product peak can be tracked over time to determine the reaction's endpoint.

Purification Optimization: For purification, preparative HPLC can be employed. Method development would involve screening different stationary phases (e.g., C18, C8, Phenyl-Hexyl) and mobile phase compositions (e.g., acetonitrile (B52724)/water or methanol (B129727)/water with modifiers like trifluoroacetic acid or formic acid to ensure good peak shape for the amine). The hydrochloride salt form is generally more water-soluble and may behave well on reversed-phase columns.

Example HPLC Method Parameters for Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 30 °C |

Gas Chromatography (GC)

GC analysis of primary amines like (3-Ethynylphenyl)methanamine can be challenging due to their polarity, which can lead to peak tailing on standard nonpolar columns. Derivatization of the amine to a less polar species is a common strategy to improve chromatographic performance. However, for the hydrochloride salt, GC is generally not suitable without conversion to the free base and subsequent derivatization. GC coupled with mass spectrometry (GC-MS) would be a powerful tool for identifying volatile impurities in the free base form of the compound.

Advanced Purity Assessment Techniques in Research Synthesis

Ensuring the high purity of a research compound is critical for the reliability of subsequent studies. While chromatographic methods provide a measure of purity relative to detectable impurities, they may not account for substances that are not UV-active or volatile.

Quantitative NMR (qNMR)

Quantitative NMR (qNMR) has emerged as a powerful primary method for determining the absolute purity of a compound without the need for a reference standard of the analyte itself. nih.govaist.go.jp The method relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.

To perform a qNMR analysis of this compound, a certified internal standard of known purity is added in a precise amount to a precisely weighed sample of the compound. By comparing the integrals of specific, well-resolved signals from the analyte and the internal standard, the purity of the analyte can be calculated.

Example qNMR Purity Calculation

| Parameter | Value | Description |

|---|---|---|

| Analyte Signal Integral (I_analyte) | 1.50 | Integral of the benzylic -CH₂- protons |

| Number of Protons (N_analyte) | 2 | Number of benzylic protons |

| Analyte Mass (m_analyte) | 10.25 mg | Weighed mass of the sample |

| Analyte Molecular Weight (MW_analyte) | 167.64 g/mol | For the hydrochloride salt |

| Internal Standard (IS) | Maleic Acid | Certified internal standard |

| IS Signal Integral (I_IS) | 1.00 | Integral of the olefinic protons |

| Number of Protons (N_IS) | 2 | Number of olefinic protons in maleic acid |

| IS Mass (m_IS) | 5.50 mg | Weighed mass of the internal standard |

| IS Molecular Weight (MW_IS) | 116.07 g/mol | For maleic acid |

| IS Purity (P_IS) | 99.9% | Purity of the certified standard |

| Calculated Purity (P_analyte) | 98.5% | P_analyte = (I_analyte/N_analyte) * (N_IS/I_IS) * (MW_analyte/MW_IS) * (m_IS/m_analyte) * P_IS |

Future Directions and Emerging Research Avenues for 3 Ethynylphenyl Methanamine Hydrochloride

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The future exploration of (3-Ethynylphenyl)methanamine (B591659) hydrochloride will likely focus on leveraging its distinct functional groups—the terminal alkyne and the primary aminomethyl group—to forge novel molecular frameworks. The ethynyl (B1212043) group is a gateway to a multitude of reactions, while the benzylamine (B48309) portion is ripe for innovative functionalization strategies.

Key areas of investigation include:

Alkyne-Centric Transformations: The terminal alkyne is primed for participation in powerful coupling reactions such as Sonogashira, Glaser, and Cadiot-Chodkiewicz couplings to create complex conjugated systems. Furthermore, its role in cycloaddition reactions, including the well-known copper(I)-catalyzed azide-alkyne cycloaddition ("click chemistry"), offers a reliable method for constructing triazole-containing structures. acs.org Future work could explore less common transformations, such as hydroamination, hydroboration, and transition-metal-catalyzed cycloisomerization reactions to access diverse heterocyclic scaffolds.

C–H Functionalization: Recent advances in transition-metal catalysis have enabled the direct functionalization of otherwise inert C–H bonds. researchgate.net For (3-Ethynylphenyl)methanamine hydrochloride, this opens up avenues for ortho-C–H functionalization of the phenyl ring, directed by the aminomethyl group. Catalytic systems involving rhodium or cobalt could be employed to introduce new substituents, providing rapid access to polysubstituted aromatic compounds. researchgate.net

Benzylic Amine Functionalization: The primary amine and the adjacent benzylic C-H bonds are also targets for novel reactivity. Strategies for the α-functionalization of benzylamines are emerging, which could allow for the introduction of various substituents at the benzylic position, leading to chiral α-aryl amines and other valuable structures. researchgate.net

Table 1: Potential Novel Transformations for this compound

| Reaction Class | Functional Group Targeted | Potential Products | Relevant Catalytic Systems |

| Cycloaddition | Terminal Alkyne | Triazoles, Isoxazoles, Pyrazoles | Copper (I), Ruthenium (II) |

| C-H Activation | Aromatic C-H (ortho) | Ortho-alkylated/arylated derivatives | Rhodium (I/II), Cobalt (II) researchgate.net |

| Cross-Coupling | Terminal Alkyne | Aryl-alkynes, Diynes, Enynes | Palladium/Copper (Sonogashira) |

| α C-H Functionalization | Benzylic C-H | α-Substituted benzylamines | Organocatalysts, Transition Metals researchgate.net |

| Hydrofunctionalization | Terminal Alkyne | Substituted Alkenes, Carbonyls | Gold (I), Platinum (II) |

Development of Sustainable and Green Synthetic Routes

In line with the growing emphasis on environmental responsibility in chemical synthesis, future research will undoubtedly seek greener routes to this compound and its derivatives. The 12 Principles of Green Chemistry provide a framework for this endeavor, focusing on reducing waste, improving atom economy, and using less hazardous substances. uniroma1.itnih.gov

Future sustainable approaches may include:

Catalytic Efficiency: Moving away from stoichiometric reagents towards highly efficient catalytic methods. For instance, developing low-loading copper-catalyzed routes for C-H functionalization can make processes more practical and scalable while minimizing metal waste. nih.gov

Alternative Solvents and Conditions: Exploring the use of environmentally benign solvents such as water, ethanol (B145695), or supercritical CO2, and investigating solvent-free reaction conditions. Microwave-assisted and flow chemistry syntheses can also contribute to greener processes by reducing reaction times and improving energy efficiency. researchgate.net

Renewable Feedstocks: While the core aromatic structure is derived from petrochemical sources, future innovations might explore pathways from bio-derived feedstocks to create the foundational phenyl ring, aligning with the green chemistry principle of using renewable raw materials. nih.gov

Table 2: Green Chemistry Metrics for Evaluating Synthetic Routes

| Green Chemistry Principle | Application to Synthesis | Potential Improvement |

| Prevention | Minimize byproduct formation | High-selectivity catalytic reactions |

| Atom Economy | Maximize incorporation of starting materials | Cycloadditions, C-H activation |

| Less Hazardous Synthesis | Avoid toxic reagents and solvents | Use of greener solvents (e.g., water, ethanol) nih.gov |

| Catalysis | Use of catalysts over stoichiometric reagents | Low-loading transition metal catalysts (e.g., Cu, Fe) nih.gov |

| Energy Efficiency | Reduce energy consumption | Microwave or flow chemistry processes researchgate.net |

Expansion of Application in Diverse Chemical Disciplines beyond Medicinal Chemistry

While benzylamines are common motifs in pharmaceuticals, the unique combination of functional groups in this compound makes it a highly attractive candidate for applications in materials science, catalysis, and supramolecular chemistry.

Materials Science: The terminal alkyne is a powerful functional handle for polymerization and material functionalization. It can be used to synthesize advanced polymers with tailored electronic and photophysical properties. Its incorporation into frameworks can lead to novel metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) with potential applications in gas storage, separation, and catalysis. The structural motifs found in alkynyl-gold carbazole (B46965) hybrids, for example, highlight the potential for creating luminescent materials for applications like OLEDs. acs.org

Ligand Development for Catalysis: The aminomethyl group can act as a coordinating site for transition metals. By modifying the structure, bidentate or pincer-type ligands could be developed. The ethynyl group could remain as a reactive site for tethering the catalyst to a solid support or for further functionalization.

Supramolecular Chemistry: The molecule can serve as a building block for constructing complex supramolecular assemblies through hydrogen bonding (amine) and π-π stacking (phenyl ring). The alkyne can be used to "click" these assemblies together, forming stable, functional architectures.

Table 3: Potential Applications Beyond Medicinal Chemistry

| Discipline | Potential Role of this compound | Resulting Product/System | Potential Function |

| Materials Science | Monomer in polymerization; Building block for frameworks | Conjugated polymers, MOFs, COFs | Organic electronics, gas storage, sensors findaphd.com |

| Catalysis | Precursor for ligand synthesis | Custom transition metal complexes | Homogeneous or heterogeneous catalysis |

| Supramolecular Chemistry | Self-assembling molecular unit | Rotaxanes, Catenanes, Molecular Cages | Molecular machines, drug delivery vehicles |

| Chemical Biology | Chemical probe synthesis | Tagged biomolecules | Bio-imaging, target identification |

Integration into Automated and High-Throughput Synthesis Platforms

The demand for rapid discovery and optimization of new molecules necessitates the use of automated and high-throughput synthesis platforms. The structure of this compound is well-suited for such technologies.

Flow Chemistry: The synthesis and subsequent derivatization of this compound could be adapted to continuous flow reactors. Flow chemistry offers enhanced safety, better heat and mass transfer, and the potential for straightforward scaling-up. researchgate.net Reactions like Sonogashira couplings or click reactions are often amenable to flow conditions, allowing for the rapid generation of a library of derivatives.

Automated Synthesis Units: For more complex applications, such as the development of radiolabeled compounds for imaging, fully automated synthesis units can be employed. The methodologies developed for the remote-controlled synthesis of compounds like 4-[18F]fluorobenzylamine could serve as a blueprint for automating the synthesis and purification of derivatives of this compound. nih.gov This would enable high-throughput screening of compounds for various applications by ensuring consistent quality and rapid production.

Table 4: Enabling Technologies for High-Throughput Synthesis

| Technology | Advantage for (3-Ethynylphenyl)methanamine HCl | Example Application |

| Continuous Flow Synthesis | Improved reaction control, safety, and scalability. researchgate.net | Library generation of triazole derivatives via click chemistry. |

| Automated Synthesis Platforms | High-throughput screening, reproducibility, reduced manual handling. nih.gov | Parallel synthesis of ligands for catalyst optimization. |

| Robotic Liquid Handlers | Precise reagent dispensing for miniaturized reactions. | Nanomole-scale reaction condition screening. |

| High-Throughput Purification | Rapid isolation of desired products from libraries. | Automated flash chromatography or mass-directed HPLC. |

Q & A

Q. What are the optimal synthesis routes for (3-Ethynylphenyl)methanamine hydrochloride, and how can purity be maximized?

Methodological Answer: Synthesis typically involves reductive amination of 3-ethynylbenzaldehyde with ammonia or amine derivatives under hydrogenation conditions (e.g., using NaBH₃CN or H₂/Pd catalysts) . Purity optimization requires post-synthesis purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) and recrystallization in ethanol/ether mixtures. HPLC analysis (C18 column, mobile phase: 0.1% TFA in acetonitrile/water) ensures >98% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR (¹H/¹³C): Confirms ethynyl proton absence (δ ~2.5-3.5 ppm) and aromatic ring substitution patterns (δ 6.8-7.6 ppm) .

- FT-IR : Validates amine hydrochloride formation (N-H stretch ~2500-3000 cm⁻¹, C≡C stretch ~2100 cm⁻¹) .

- Mass Spectrometry (ESI-MS) : Molecular ion peak at m/z corresponding to C₉H₁₀ClN (exact mass calculated: 167.05 g/mol) .

Q. How should this compound be stored to ensure stability?

Methodological Answer: Store under inert gas (argon) at −20°C in amber vials to prevent degradation via oxidation or hygroscopic absorption. Stability assays (accelerated aging at 40°C/75% RH) show <5% decomposition over 6 months when sealed properly .

Advanced Research Questions

Q. What reaction mechanisms govern the compound’s participation in Sonogashira couplings or click chemistry?

Methodological Answer: The ethynyl group enables Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation. Kinetic studies (UV-Vis monitoring) reveal rate constants (k ~10⁻³ M⁻¹s⁻¹) dependent on ligand (TBTA) and CuSO₄ concentrations . Sonogashira couplings require Pd(PPh₃)₄ catalysts, with optimized conditions (DMF, 80°C) yielding >85% cross-coupled products .

Q. How can structure-activity relationships (SAR) be explored for neuropharmacological applications?

Methodological Answer:

- In silico docking : Screen against serotonin/dopamine receptors (PDB: 5I6X, 6CM4) using AutoDock Vina to predict binding affinities .

- In vitro assays : Measure IC₅₀ values in HEK293 cells expressing hSERT or DAT via radioligand displacement ([³H]citalopram or [³H]WIN35428) .

- Derivatization : Modify the ethynyl group to propargyl ethers or amides and compare activity .

Q. What advanced analytical methods resolve contradictions in degradation product identification?

Methodological Answer:

- LC-HRMS/MS : Differentiates oxidation products (e.g., ketones at m/z 183.06) and hydrolyzed amines .

- X-ray crystallography : Resolves ambiguous NMR signals by confirming solid-state structure (CCDC deposition recommended) .

- TGA-DSC : Identifies thermal degradation thresholds (>200°C) and exothermic events .

Q. How can batch-to-batch variability in biological activity be addressed?

Methodological Answer:

- Quality Control : Enforce strict HPLC area-% criteria (≥98%) and ICP-MS for residual metal analysis (Cu/Pd <1 ppm) .

- Bioactivity normalization : Use internal standards (e.g., imipramine for receptor assays) to calibrate inter-experimental variability .

Q. What strategies optimize enantiomeric purity for chiral derivatives?

Methodological Answer:

- Chiral HPLC : Utilize amylose-based columns (Chiralpak IA) with hexane/IPA gradients to separate enantiomers .

- Asymmetric synthesis : Employ Evans’ oxazolidinones or Jacobsen catalysts during reductive amination .

Q. How do electron-deficient aromatic systems influence reactivity in nucleophilic substitutions?

Methodological Answer: The ethynyl group withdraws electron density via inductive effects, activating the ring for SNAr reactions. Kinetic studies (NMR time-course) with K₂CO₃/DMF show faster substitution at the para position (t₁/₂ ~2 hrs vs. meta: t₁/₂ ~6 hrs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.